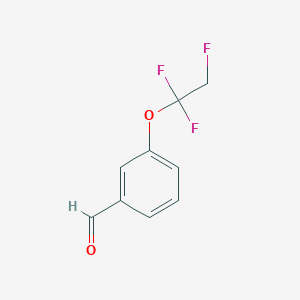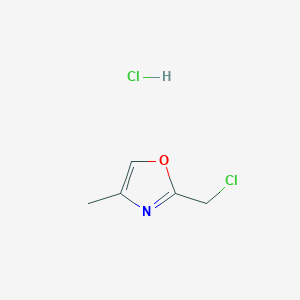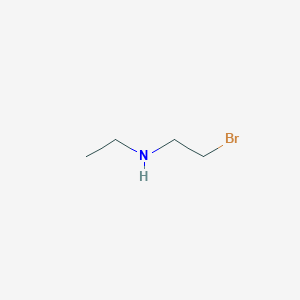![molecular formula C7H15ClFN B13517456 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H15ClFN It is a derivative of cyclobutylmethanamine, where a fluoroethyl group is attached to the cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction, where a fluoroethyl halide reacts with the cyclobutyl ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclobutylmethanamine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
Fluoroethylamines: Compounds with similar fluoroethyl groups but different core structures.
Cycloalkylamines: Compounds with cycloalkyl rings but different substituents.
Uniqueness
1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride is unique due to the presence of both the cyclobutyl ring and the fluoroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H15ClFN |
|---|---|
分子量 |
167.65 g/mol |
IUPAC名 |
[1-(2-fluoroethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-5-4-7(6-9)2-1-3-7;/h1-6,9H2;1H |
InChIキー |
DMESXHRFPSQNAY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCF)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)


![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
